molecular formula C7H8S2 B3337457 3-(Methylthio)benzenethiol CAS No. 65144-65-2

3-(Methylthio)benzenethiol

Cat. No. B3337457
CAS RN: 65144-65-2
M. Wt: 156.3 g/mol
InChI Key: GVPZMVPJUXUZQP-UHFFFAOYSA-N
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Description

3-(Methylthio)benzenethiol, also known as m-Mercaptotoluene, m-Methylbenzenethiol, m-Methylthiophenol, and m-Thiocresol, is a chemical compound with the molecular formula C7H8S . It has a molecular weight of 124.203 . It is used as an antiseptic, dermatologic agent, and bleach in the manufacture of latex .


Synthesis Analysis

The synthesis of 3-(Methylthio)benzenethiol or related compounds often involves complex chemical reactions . For instance, one study reported the synthesis of new benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported a novel synthesis method for 3-(benzylthio)thieno[3,4-b]indolizine derivatives .


Molecular Structure Analysis

The molecular structure of 3-(Methylthio)benzenethiol can be viewed as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule .


Chemical Reactions Analysis

The chemical reactions involving 3-(Methylthio)benzenethiol are complex and can involve various processes . For example, benzylic halides, which can be derived from 3-(Methylthio)benzenethiol, undergo typical reactions of alkyl halides .


Physical And Chemical Properties Analysis

3-(Methylthio)benzenethiol is a clear colorless to light yellow liquid . More detailed physical and chemical properties such as boiling point, melting point, solubility, and vapor pressure were not found in the search results.

Safety and Hazards

While specific safety data for 3-(Methylthio)benzenethiol was not found, it’s important to handle all chemicals with care. General safety measures include avoiding contact with skin and eyes, preventing inhalation or ingestion, and using personal protective equipment .

properties

IUPAC Name

3-methylsulfanylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8S2/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPZMVPJUXUZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)benzenethiol

Synthesis routes and methods

Procedure details

A solution of benzene-1,3-dithiol (50 g, 0.351 mmol) in 2-methyltetrahydrofuran (375 mL, 0.351 mmol) was treated with dimethylsulfate (33.3 mL, 0.351 mol) followed by 2-methyltetrahydrofuran (25 mL, used as line wash). The resulting solution was cooled to between 0° C. and 5° C. and sodium hydroxide (2M aqueous solution, 210.6 mL) was added drop wise maintaining the temperature of the reaction mixture below 15° C. followed by 2-methyltetrahydrofuran (25 mL, used as line wash) and heated under nitrogen to 50° C. for 4 hours. After cooling to ambient temperature the resulting solution was treated with tert-butylmethylether (500 mL) and the phases were separated. The organic phase was extracted with sodium hydroxide (2 M aqueous solution, 250 mL) and the combined aqueous phases were cooled to 10° C. and hydrochloric acid (6M aqueous solution, 500 mL) was added whilst maintaining the temperature of the mixture below 25° C. The resulting solution was extracted with tert-butylmethylether (2-fold 250 mL) and the combined organic phases were washed with water (500 mL) and concentrated in vacuo to give the title compound as a yellow oil, 78% yield, 42.9 g.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
reactant
Reaction Step One
Quantity
33.3 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
210.6 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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